molecular formula C21H21NO3 B5423740 2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-8-methoxyquinoline

2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-8-methoxyquinoline

Cat. No.: B5423740
M. Wt: 335.4 g/mol
InChI Key: XIRLBQMXMMCBPK-DHZHZOJOSA-N
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Description

The compound “2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-8-methoxyquinoline” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a vinyl group (ethenyl), which consists of two carbon atoms double bonded together. The presence of ethoxy and methoxy groups indicates ethers in the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The vinyl group could potentially undergo addition reactions. The ether groups (ethoxy and methoxy) are generally quite stable but could be cleaved under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ether groups could impact its solubility in different solvents. The aromatic ring could contribute to its UV/Vis absorption spectrum .

Properties

IUPAC Name

2-[(E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]-8-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-4-25-18-13-9-15(14-20(18)24-3)8-11-17-12-10-16-6-5-7-19(23-2)21(16)22-17/h5-14H,4H2,1-3H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRLBQMXMMCBPK-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC2=NC3=C(C=CC=C3OC)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C2=NC3=C(C=CC=C3OC)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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